molecular formula C7H10ClNO2 B1318712 2,3-Dihydroxymethylpyridine hydrochloride CAS No. 423169-40-8

2,3-Dihydroxymethylpyridine hydrochloride

Cat. No. B1318712
CAS No.: 423169-40-8
M. Wt: 175.61 g/mol
InChI Key: XHNKWLMBRMJUTQ-UHFFFAOYSA-N
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Patent
US08673890B2

Procedure details

(2-Hydroxymethyl-pyridin-3-yl)-methanol hydrogen chloride (26.79 g, 122 mmol) was added to thionyl chloride (33.8 mL) at 5° C. under an atmosphere of argon. The resulting mixture was allowed to warm to room temperature with stirred over 16 h. The resulting mixture was then evaporated in vacuo to yield 2,3-bis-chloromethyl-pyridine hydrogen chloride as a white solid.
Quantity
26.79 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O[CH2:3][C:4]1[C:9]([CH2:10]O)=[CH:8][CH:7]=[CH:6][N:5]=1.S(Cl)([Cl:14])=O>>[ClH:14].[Cl:1][CH2:3][C:4]1[C:9]([CH2:10][Cl:14])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
26.79 g
Type
reactant
Smiles
Cl.OCC1=NC=CC=C1CO
Name
Quantity
33.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirred over 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.ClCC1=NC=CC=C1CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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